4-[(2-Fluorobenzyl)oxy]benzoic acid
Overview
Description
“4-[(2-Fluorobenzyl)oxy]benzoic acid” is a chemical compound with the empirical formula C14H11FO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “4-[(2-Fluorobenzyl)oxy]benzoic acid” is 246.23 . The SMILES string representation of the molecule isO=C(O)C(C=C1)=CC=C1OCC2=CC=CC=C2F
. This indicates the presence of a carboxylic acid group (O=C(O)), a benzene ring (C=C1), and a fluorobenzyl group (OCC2=CC=CC=C2F). Physical And Chemical Properties Analysis
“4-[(2-Fluorobenzyl)oxy]benzoic acid” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Scientific Research Applications
Metabolic Fate and Conjugation
A study on the metabolic fate of fluorobenzyl alcohols, including those related to 4-[(2-Fluorobenzyl)oxy]benzoic acid, revealed that their major urinary metabolites in rats are glycine conjugates of corresponding benzoic acids, with a minor presence of N-acetylcysteinyl conjugates. This suggests potential applications in metabolic studies and drug metabolism research (Blackledge, Nicholson, & Wilson, 2003).
Structure-Metabolism Relationships
Research into the quantitative structure-metabolism relationships of substituted benzoic acids, including fluorobenzoic acids, using computational chemistry and NMR spectroscopy, can provide insights into the drug-metabolizing enzyme active sites. This has implications for understanding the basic mechanisms of benzoate metabolism (Ghauri et al., 1992).
Chemical Synthesis and Characterization
A study on the synthesis, characterization, and thermal stability of oligo-4-[(2-hydroxybenzylidene)amino]benzoic acid, a compound structurally related to 4-[(2-Fluorobenzyl)oxy]benzoic acid, has been conducted. This research contributes to the field of polymer science and materials engineering (Kaya & Bilici, 2006).
Safety And Hazards
properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-4-2-1-3-11(13)9-18-12-7-5-10(6-8-12)14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWADBDVMROXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424232 | |
Record name | 4-[(2-fluorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Fluorobenzyl)oxy]benzoic acid | |
CAS RN |
405-24-3 | |
Record name | 4-[(2-fluorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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